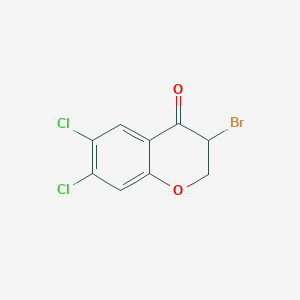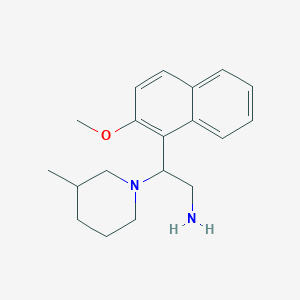
((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane is a chemical compound with the molecular formula C19H20OSi It is known for its unique structure, which includes a fluoranthene moiety linked to a trimethylsilane group via an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane typically involves the reaction of 2,3-dihydrofluoranthene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2,3-Dihydrofluoranthene+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluoranthene derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluoranthene derivatives, while reduction can produce dihydrofluoranthene compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane is used as a precursor for the synthesis of various fluoranthene derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and the development of bioactive molecules. Its unique structure allows for the exploration of new biochemical pathways and molecular targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Research is ongoing to explore its use in drug development and the treatment of various diseases.
Industry
Industrially, the compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech industries.
Wirkmechanismus
The mechanism of action of ((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors to modulate their activity. The fluoranthene moiety plays a crucial role in these interactions, while the trimethylsilyl group influences the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,4-Dihydro-1-naphthyloxy)trimethylsilane
- (2,3-Dihydro-1-anthracenyloxy)trimethylsilane
- (2,3-Dihydro-1-phenanthryloxy)trimethylsilane
Uniqueness
((2,3-Dihydro-1-fluoranthenyl)oxy)trimethylsilane is unique due to its specific fluoranthene structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers unique reactivity and stability, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
83291-47-8 |
|---|---|
Molekularformel |
C19H20OSi |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
2,3-dihydrofluoranthen-1-yloxy(trimethyl)silane |
InChI |
InChI=1S/C19H20OSi/c1-21(2,3)20-17-12-11-13-7-6-10-15-14-8-4-5-9-16(14)19(17)18(13)15/h4-10H,11-12H2,1-3H3 |
InChI-Schlüssel |
BEWALQUFYITCQG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=C2C3=CC=CC=C3C4=CC=CC(=C42)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Spirobi[1H-inden]-3(2H)-one, 2',3'-dihydro-5,5'-dimethoxy-](/img/structure/B11836391.png)

![1H-Pyrrole-3-carboxamide, 1-[2-(1,3-dioxolan-2-yl)ethyl]-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-](/img/structure/B11836398.png)

![1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-](/img/structure/B11836417.png)




![N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiane]-2-carboxamide](/img/structure/B11836449.png)
![2-[Benzyl(trimethylsilyl)amino]heptanenitrile](/img/structure/B11836453.png)
![6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid](/img/structure/B11836458.png)

![6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine](/img/structure/B11836464.png)
